molecular formula C9H14O4 B148969 Diethyl cis-cyclopropane-1,2-dicarboxylate CAS No. 710-43-0

Diethyl cis-cyclopropane-1,2-dicarboxylate

Cat. No. B148969
CAS RN: 710-43-0
M. Wt: 186.2 g/mol
InChI Key: SXLDHZFJMXLFJU-KNVOCYPGSA-N
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Description

Diethyl cis-cyclopropane-1,2-dicarboxylate is a chemical compound with the CAS Number: 710-43-0 . It has a molecular weight of 186.21 and its IUPAC name is diethyl (1R,2S)-1,2-cyclopropanedicarboxylate . The compound contains a total of 27 atoms; 14 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of Diethyl cis-cyclopropane-1,2-dicarboxylate consists of 27 bonds; 13 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 three-membered ring, and 2 ester(s) (aliphatic) .


Physical And Chemical Properties Analysis

Diethyl cis-cyclopropane-1,2-dicarboxylate is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Stereoselective Synthesis

Diethyl cis-cyclopropane-1,2-dicarboxylate plays a crucial role in the stereoselective synthesis of diethyl 1,2-dicyano-3-alkyl/arylcyclopropane-1,2-dicarboxylate . This process involves a one-pot reaction of aromatic and aliphatic aldehydes and dialdehydes with ethyl cyanoacetate and cyanogen bromide . The method is fast, straightforward, and yields excellent results .

Ring-Opening Addition Reactions

This compound participates in ring-opening addition reactions with various nucleophilic reagents . This property makes it a valuable component in a variety of chemical reactions and syntheses.

Antibacterial, Antiviral, and Enzyme Inhibition Activities

The cyclopropyl group, a structural motif in Diethyl cis-cyclopropane-1,2-dicarboxylate, is found in many herbal compounds and displays antibacterial, antiviral, and some enzyme inhibition activities .

Thermochemistry Research

Diethyl cis-cyclopropane-1,2-dicarboxylate is used in thermochemistry research . Its molecular weight, formula, and other properties are studied to understand its behavior under various conditions .

Synthesis of 1,2-Disubstituted Cyclopentadienes

Although not directly mentioned, compounds similar to Diethyl cis-cyclopropane-1,2-dicarboxylate have been used in the synthesis of 1,2-disubstituted cyclopentadienes . This suggests potential applications in this area of research.

Development of New Synthetic Protocols

The compound has been used in the development of new synthetic protocols . These protocols have led to the creation of new compounds and have expanded the possibilities for chemical synthesis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280, P305, P351, and P338 . It should be stored in a sealed container in a dry room .

properties

IUPAC Name

diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDHZFJMXLFJU-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl cis-cyclopropane-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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